molecular formula C14H15BrN2O6 B11480143 5-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11480143
M. Wt: 387.18 g/mol
InChI Key: LOOHUGMBHWTYMJ-UHFFFAOYSA-N
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Description

5-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a brominated benzodioxole moiety and an oxazole ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the benzodioxole ring.

    Methoxylation: Addition of methoxy groups to the benzodioxole ring.

    Formation of the Oxazole Ring: Cyclization reaction to form the oxazole ring.

    Carboxamide Formation: Introduction of the carboxamide group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other atoms or groups.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme activity, protein interactions, and cellular processes. Its brominated benzodioxole moiety can be used for labeling and tracking biological molecules.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzodioxole moiety may facilitate binding to these targets, while the oxazole ring may modulate the compound’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and oxazole-containing molecules. Examples include:

  • 6-Bromo-4,7-dimethoxy-1,3-benzodioxole
  • 4-Methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

Uniqueness

What sets 5-(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide apart is its combination of a brominated benzodioxole moiety and an oxazole ring

Properties

Molecular Formula

C14H15BrN2O6

Molecular Weight

387.18 g/mol

IUPAC Name

5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H15BrN2O6/c1-5-8(14(16)18)17-23-9(5)6-7(15)11(20-3)13-12(10(6)19-2)21-4-22-13/h5,9H,4H2,1-3H3,(H2,16,18)

InChI Key

LOOHUGMBHWTYMJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(ON=C1C(=O)N)C2=C(C3=C(C(=C2Br)OC)OCO3)OC

Origin of Product

United States

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